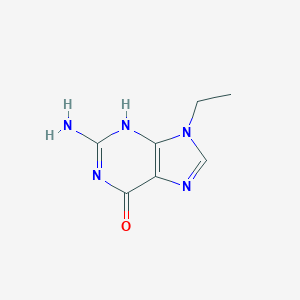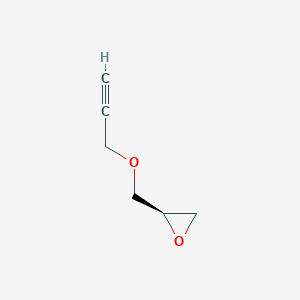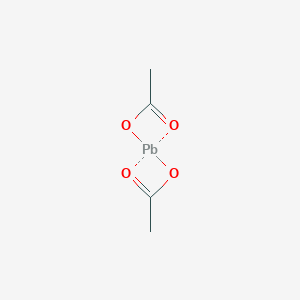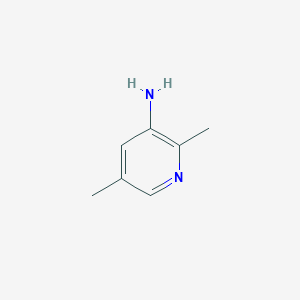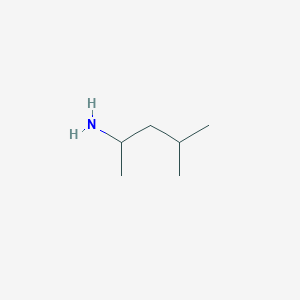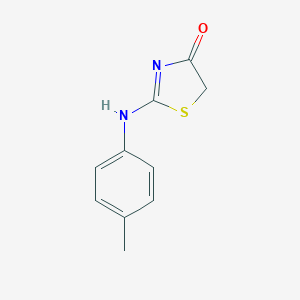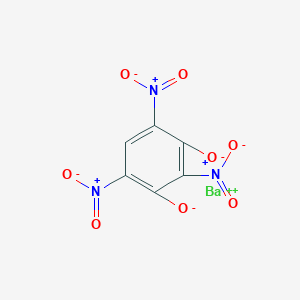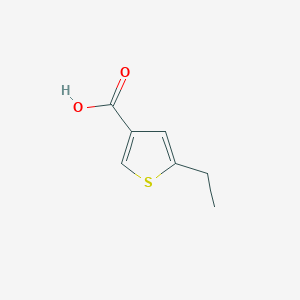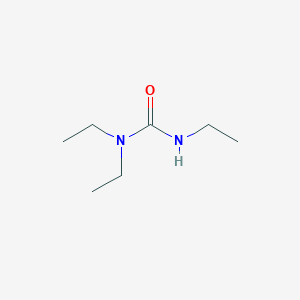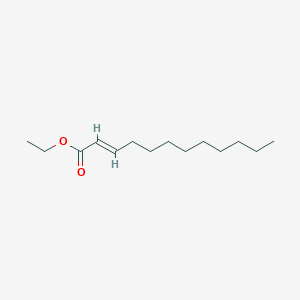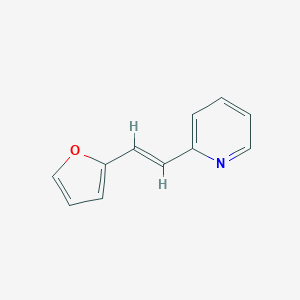
2-(2-(2-Furyl)vinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Furyl)vinyl)pyridine, also known as FVP, is a chemical compound that has garnered attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine is not yet fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-(2-Furyl)vinyl)pyridine has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemische Und Physiologische Effekte
2-(2-(2-Furyl)vinyl)pyridine has been shown to have low toxicity in vitro, making it a promising candidate for further study in vivo. It has also been shown to exhibit good solubility in various solvents, which may contribute to its potential applications in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-(2-Furyl)vinyl)pyridine is its ease of synthesis, which makes it readily available for use in various experiments. However, one limitation is its relatively low stability, which may affect its applications in certain fields.
Zukünftige Richtungen
For research on 2-(2-(2-Furyl)vinyl)pyridine may include further investigation into its potential as an anti-cancer agent, as well as its use in materials science and organic synthesis. Additionally, further studies may be needed to fully understand the mechanism of action of 2-(2-(2-Furyl)vinyl)pyridine and its potential interactions with metal ions.
Synthesemethoden
2-(2-(2-Furyl)vinyl)pyridine can be synthesized through a simple reaction between 2-acetylpyridine and furfural in the presence of a base catalyst. The reaction yields 2-(2-(2-Furyl)vinyl)pyridine as a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Furyl)vinyl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(2-(2-Furyl)vinyl)pyridine has been investigated for its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. 2-(2-(2-Furyl)vinyl)pyridine has also been studied for its potential as a fluorescent probe for metal ions, as well as its use in organic synthesis as a building block for the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
19053-95-3 |
|---|---|
Produktname |
2-(2-(2-Furyl)vinyl)pyridine |
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-[(E)-2-(furan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C11H9NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+ |
InChI-Schlüssel |
UQKAWCFMOSMMKN-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=CO2 |
SMILES |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
Kanonische SMILES |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
Andere CAS-Nummern |
19053-95-3 |
Synonyme |
2-[2-(2-Furanyl)ethenyl]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



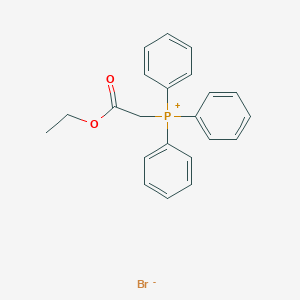
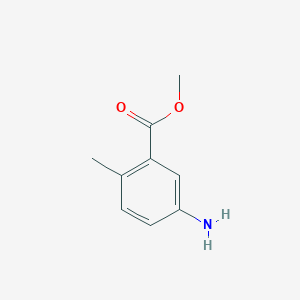
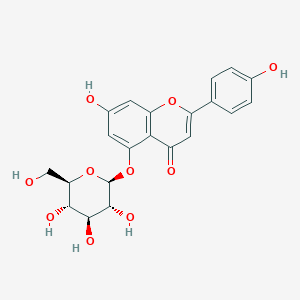
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
